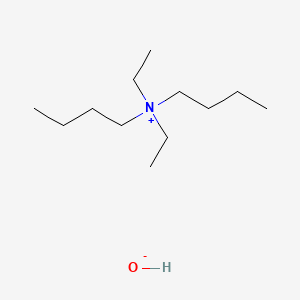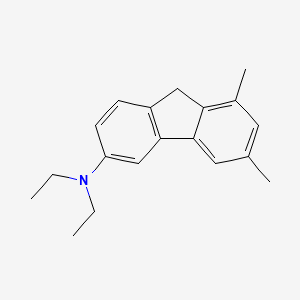
N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine: is an organic compound with the molecular formula C19H23N and a molecular weight of 265.39 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features diethylamino and dimethyl substituents on the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine typically involves the alkylation of 6,8-dimethyl-9H-fluoren-3-amine with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the diethylamino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Fluorenone derivatives
Reduction: Amine derivatives
Substitution: Various substituted fluorenes
Scientific Research Applications
Biology: In biological research, this compound can be used as a fluorescent probe due to its polycyclic aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Industry: In the industrial sector, N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The diethylamino group may play a key role in these interactions by facilitating binding to target molecules.
Comparison with Similar Compounds
- N,N-Diethyl-9H-fluoren-3-amine
- 6,8-Dimethyl-9H-fluoren-3-amine
- N,N-Dimethyl-9H-fluoren-3-amine
Uniqueness: N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is unique due to the presence of both diethylamino and dimethyl substituents on the fluorene core. This combination of functional groups imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, compared to its analogs.
Properties
CAS No. |
68259-18-7 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N,N-diethyl-6,8-dimethyl-9H-fluoren-3-amine |
InChI |
InChI=1S/C19H23N/c1-5-20(6-2)16-8-7-15-11-17-14(4)9-13(3)10-19(17)18(15)12-16/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
RIZOSLSFFFSXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(CC3=C(C=C(C=C32)C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)

![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
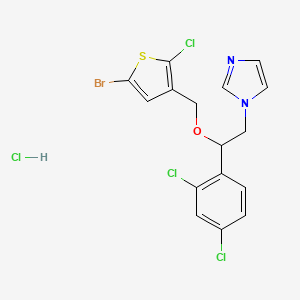

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
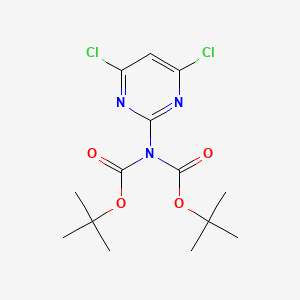
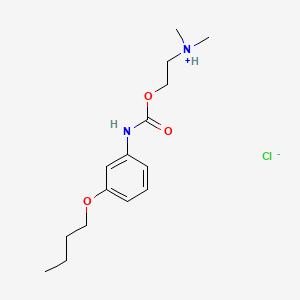
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
